molecular formula C13H13F6NO3 B1439562 Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate CAS No. 1092460-58-6

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate

Cat. No.: B1439562
CAS No.: 1092460-58-6
M. Wt: 345.24 g/mol
InChI Key: ORNBWJOTADGZDA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoroisopropanol group imparts significant stability and reactivity, making it valuable in various chemical and industrial applications.

Scientific Research Applications

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound may be used in biochemical studies to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of specialized materials and chemicals, benefiting from its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an appropriate phenylamine derivative. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for facilitating substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate exerts its effects involves interactions with molecular targets and pathways. The hexafluoroisopropanol group plays a crucial role in these interactions, enhancing the compound’s ability to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used in various chemical reactions.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable reactivity and applications.

Uniqueness

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate is unique due to its specific structure, which combines the hexafluoroisopropanol group with a phenylaminoacetate moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO3/c1-2-23-10(21)7-20-9-5-3-8(4-6-9)11(22,12(14,15)16)13(17,18)19/h3-6,20,22H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBWJOTADGZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130538
Record name N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-58-6
Record name N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
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Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate

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